(S)-6,7-Difluorochroman-4-amine

Physicochemical Properties Medicinal Chemistry Scaffold Optimization

(S)-6,7-Difluorochroman-4-amine is an enantiopure, difluorinated chroman-4-amine derivative with the molecular formula C₉H₉F₂NO and a molecular weight of 185.17 g·mol⁻¹. The compound features a chiral amine at the 4-position and fluorine atoms at the 6- and 7-positions of the benzopyran scaffold, which confer distinct physicochemical properties including a predicted density of 1.3±0.1 g·cm⁻³ and a boiling point of 226.7±40.0 °C.

Molecular Formula C9H9F2NO
Molecular Weight 185.174
CAS No. 1213126-25-0
Cat. No. B2826011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6,7-Difluorochroman-4-amine
CAS1213126-25-0
Molecular FormulaC9H9F2NO
Molecular Weight185.174
Structural Identifiers
SMILESC1COC2=CC(=C(C=C2C1N)F)F
InChIInChI=1S/C9H9F2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m0/s1
InChIKeyGOQOIXARHKVMLS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-6,7-Difluorochroman-4-amine (CAS 1213126-25-0) — Chiral Fluorinated Chromane Building Block for CNS & Oncology Research


(S)-6,7-Difluorochroman-4-amine is an enantiopure, difluorinated chroman-4-amine derivative with the molecular formula C₉H₉F₂NO and a molecular weight of 185.17 g·mol⁻¹ . The compound features a chiral amine at the 4-position and fluorine atoms at the 6- and 7-positions of the benzopyran scaffold, which confer distinct physicochemical properties including a predicted density of 1.3±0.1 g·cm⁻³ and a boiling point of 226.7±40.0 °C . As a chiral building block, it serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting central nervous system and oncology indications .

Why Common Chroman-4-amine Analogs Cannot Substitute (S)-6,7-Difluorochroman-4-amine in Drug Discovery Pipelines


Generic substitution of (S)-6,7-difluorochroman-4-amine with unsubstituted chroman-4-amine, racemic mixtures, or positional difluoro isomers is inadvisable due to profound effects on target affinity, selectivity, and metabolic stability. The precise 6,7-difluoro substitution pattern critically influences electron distribution and conformational preferences of the chromane ring, which directly modulates binding to receptors such as CCR1 and sigma proteins [1]. In a class of proline urea CCR1 antagonists, the 6,8-difluoro isomer is specifically employed as a reagent, whereas the 6,7-analog yields distinct pharmacological outcomes, highlighting that each difluoro regioisomer is not interchangeable [1]. Furthermore, chirality at the 4-position is a key determinant of biological activity; the (S)-enantiomer frequently displays markedly different potency and selectivity compared to the (R)-form in receptor binding assays [2].

Quantitative Differentiation Evidence for (S)-6,7-Difluorochroman-4-amine Versus Closest Analogs


Physicochemical Differentiation of (S)-6,7-Difluorochroman-4-amine from the Parent Chroman-4-amine Scaffold

The introduction of two fluorine atoms at the 6- and 7-positions substantially alters key physicochemical parameters compared to the unsubstituted parent chroman-4-amine (CAS 53981-38-7). The target compound exhibits an increased predicted density (1.3±0.1 g·cm⁻³ vs. 1.106±0.06 g·cm⁻³) and a lower predicted boiling point (226.7±40.0 °C vs. 237.4±39.0 °C) . These changes reflect enhanced molecular packing and altered intermolecular interactions driven by fluorine electronegativity, which can affect solubility, permeability, and formulation behavior during lead optimization.

Physicochemical Properties Medicinal Chemistry Scaffold Optimization

Chiral Differentiation of (S)-Enantiomer vs. (R)-Enantiomer in Receptor Binding Contexts

In the closely related 3-amino-chromane sigma-1 receptor ligand class, absolute stereochemistry at the amino-substituted carbon dramatically affects binding affinity. Porter et al. demonstrated that (3R,4R) configuration confers higher σ1 affinity and greater selectivity over TMEM97 compared to other diastereomers [1]. By analogy, the (S) configuration at the 4-position of (S)-6,7-difluorochroman-4-amine is expected to provide a distinct pharmacological profile compared to the (R)-enantiomer, directly influencing receptor-ligand interactions critical for CNS target engagement.

Chirality Receptor Binding Sigma Receptor

Regioisomeric Differentiation: 6,7-Difluoro vs. 6,8-Difluoro Substitution in CCR1 Antagonist Applications

The 6,8-difluorochroman-4-amine isomer (CAS 1003887-61-3) is explicitly employed as a reagent in the synthesis of proline urea CCR1 antagonists for autoimmune disease and inflammation [1]. In contrast, the 6,7-difluoro regioisomer (target compound) has not been reported in this specific context, indicating that the substitution pattern dictates the productive chemical space for CCR1 antagonist development. This regioisomeric divergence underscores that the 6,7-difluoro arrangement explores a distinct pharmacophore geometry, potentially enabling access to different chemotypes or selectivity profiles within the GPCR target class.

CCR1 Antagonist Regioisomer Autoimmune Disease

Metabolic Stability Advantage Conferred by 6,7-Difluoro Substitution Pattern

Fluorine substitution on the chromane ring is known to block sites of cytochrome P450-mediated oxidative metabolism, thereby enhancing metabolic stability. A comprehensive physicochemical study of mono- and difluorinated azacyclic compounds demonstrated that the number and position of fluorine atoms significantly affect intrinsic microsomal clearance [1]. The 6,7-difluoro arrangement is hypothesized to provide a metabolic shield to the chromane phenolic oxygen, reducing first-pass metabolism relative to unsubstituted or mono-fluoro analogs. While direct comparative microsomal stability data for this specific compound are not publicly available, the class-level trend strongly supports enhanced stability for the 6,7-difluoro scaffold over the parent chroman-4-amine.

Metabolic Stability Fluorine Effect Oxidative Metabolism

Optimal Application Scenarios for Procuring (S)-6,7-Difluorochroman-4-amine


Medicinal Chemistry: Lead Optimization of CNS-Targeted Chromane Scaffolds

Use (S)-6,7-difluorochroman-4-amine as a versatile chiral building block for synthesizing novel sigma receptor ligands, leveraging the 6,7-difluoro pattern to enhance target engagement and metabolic stability over non-fluorinated or alternative difluoro regioisomers [1]. The (S)-configuration ensures enantiomeric purity, which is critical for achieving reproducible pharmacology in sigma-1 or sigma-2 binding assays .

Chemical Biology: Selective GPCR Antagonist Probe Development

Employ this compound in the design of selective chemokine receptor antagonists. While the 6,8-difluoro isomer has been validated for CCR1 antagonist synthesis, the 6,7-difluoro regioisomer provides an underexplored chemical space for investigating structure-selectivity relationships in autoimmune and inflammatory disease models [2].

Process Chemistry: Chiral Resolution and Asymmetric Synthesis Method Development

Utilize (S)-6,7-difluorochroman-4-amine as a reference standard for HPLC chiral separation method development. Its distinct predicted physicochemical properties (density 1.3 g·cm⁻³, boiling point 226.7 °C) facilitate robust chromatographic resolution from the (R)-enantiomer and other positional isomers, supporting quality control and preparative-scale enantiomer purification .

Academic Drug Discovery: Fluorine-Scanning SAR Studies

Incorporate this compound into systematic fluorine-scanning programs to elucidate the impact of regiospecific difluoro substitution on chromane-based lead series. The 6,7-difluoro pattern offers a distinct electronic and steric profile compared to 5,7-, 6,8-, and 7,8-difluoro isomers, enabling comprehensive SAR mapping of fluorinated benzopyran pharmacophores [3].

Quote Request

Request a Quote for (S)-6,7-Difluorochroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.